molecular formula C15H15N5O2 B2524008 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034380-20-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2524008
CAS RN: 2034380-20-4
M. Wt: 297.318
InChI Key: HBSVIIKORBYNNM-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of compounds that contain a five-membered ring made up of three nitrogen atoms and two carbon atoms . They are known for their wide range of chemical and biological properties . Azetidines, on the other hand, are a class of organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been widely studied . They can be synthesized using click chemistry, which is a type of chemical reaction that is reliable, wide in scope, and can be performed under mild conditions . The synthesis of azetidines is often achieved through cycloaddition strategies .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles and azetidines is characterized by their respective rings. The 1,2,3-triazole ring has two double bonds and can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The azetidine ring is a saturated four-membered ring .


Chemical Reactions Analysis

1,2,3-Triazoles and azetidines can undergo a variety of chemical reactions. For instance, 1,2,3-triazoles can participate in reactions such as N-alkylation, N-arylation, and cycloaddition . Azetidines can undergo reactions such as ring-opening, substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles and azetidines depend on their specific structures. For instance, 1,2,3-triazoles are generally stable and have good solubility in water and other polar solvents . Azetidines are characterized by their strained four-membered ring .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold plays a pivotal role in drug development. Researchers have harnessed its unique properties to create novel pharmaceuticals. For instance:

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Notable methodologies include:

Fluorescent Imaging

Fluorescently labeled 1,2,3-triazoles enable visualization of biological processes. Their stability and compatibility with biological systems make them ideal for imaging applications.

Future Directions

The study of 1,2,3-triazoles and azetidines continues to be an active area of research. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the investigation of their biological activities .

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(17-13(10)7-12)15(21)19-8-11(9-19)20-5-4-16-18-20/h2-7,11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSVIIKORBYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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